molecular formula C24H29N3O4 B4050656 2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B4050656
M. Wt: 423.5 g/mol
InChI Key: AULLNRQKRVBVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7,7-trimethyl-4-(4-nitrophenyl)-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 423.21580641 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Quinolinones, including structures similar to the specified compound, are studied for their adaptability in various fields such as pharmacy, medicine, physics, and engineering. The synthesis and characterization of quinolinone derivatives have been explored to understand their crystallographic structures, vibrational assignments, and electronic properties, demonstrating their potential in material science and drug design (Michelini et al., 2019).

Heterocyclic Chemistry and Drug Design

Research on tricyclic quinoxalinone skeletons indicates the synthesis of new heterocyclic compounds, highlighting the importance of these structures in drug discovery. Such studies provide insights into the development of novel therapeutic agents with potential antibacterial, antifungal, and anticancer activities (Adegoke et al., 1982).

Fluorescent Properties and Medical Applications

Novel Schiff bases derived from the quinolinone skeleton have been synthesized and analyzed for their fluorescent properties and potential in vitro cytotoxicity. These compounds showcase the ability of quinolinone derivatives to serve as fluorescent markers or therapeutic agents in medical diagnostics and treatment (Trávníček et al., 2014).

Antioxidant Properties

Studies on the effects of nitroxide radicals on oxidative DNA damage reveal that quinolinic and indolinonic aromatic nitroxides, including compounds similar to the specified one, demonstrate significant antioxidant properties. This research contributes to our understanding of the protective effects of such compounds against free radical-induced oxidation, suggesting their potential use in preventing oxidative stress-related diseases (Damiani et al., 2000).

Neuropharmacology

The study of quinolinone derivatives in neuropharmacology, particularly as NMDA receptor antagonists, highlights their potential in treating neurological disorders and pain management. Research into compounds like (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone demonstrates the therapeutic promise of quinolinone derivatives in neurology (Kawai et al., 2007).

Properties

IUPAC Name

2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-15-20(23(29)26-11-5-4-6-12-26)21(16-7-9-17(10-8-16)27(30)31)22-18(25-15)13-24(2,3)14-19(22)28/h7-10,21,25H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULLNRQKRVBVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.